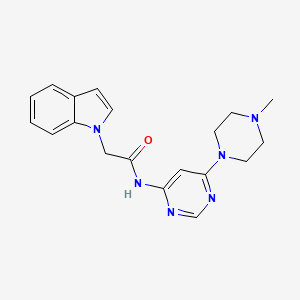

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-23-8-10-24(11-9-23)18-12-17(20-14-21-18)22-19(26)13-25-7-6-15-4-2-3-5-16(15)25/h2-7,12,14H,8-11,13H2,1H3,(H,20,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQPIWYWBMBNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.

Pyrimidine Ring Formation: The pyrimidine ring is synthesized via cyclization reactions involving appropriate precursors such as amidines or guanidines.

Coupling Reactions: The final step involves coupling the indole, piperazine, and pyrimidine derivatives through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the indole or pyrimidine rings.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide and related compounds from the evidence:

Key Observations:

Core Structure Diversity: The target compound’s pyrimidine-acetamide core is shared with Compound 18 and Compound 23 , but differs from 5i’s imidazothiazole and 4a’s thieno-pyrimidine scaffolds . Pyrimidine derivatives are often kinase inhibitors, while imidazothiazoles are associated with antiparasitic or anticancer activity.

Substituent Effects :

- The 4-methylpiperazine group in the target compound and 5i may improve solubility and CNS penetration compared to Compound 18 ’s fluorine and pyrazole .

- The indole moiety in the target compound provides a planar hydrophobic surface, contrasting with 4a ’s trifluoromethylphenyl group , which enhances metabolic resistance but reduces polarity.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a pyrimidine intermediate with indole-acetamide, analogous to methods in and 2 . However, yields for similar compounds (e.g., 17–81%) suggest challenges in optimizing reactions for bulk production.

Biological Implications: Compound 23 demonstrates that pyrimidine-acetamides with heterocyclic substituents (e.g., pyrazole) can modulate CNS targets like adenosine receptors. The target compound’s indole may similarly target serotonin or kinase pathways. 5i’s imidazothiazole core highlights how core switching alters target specificity, suggesting the target compound’s pyrimidine-indole combination may favor kinase over GPCR activity.

Research Findings and Limitations

- Gaps in Data: No direct biological or pharmacokinetic data for the target compound are available in the evidence.

- Opportunities : The target compound’s unique indole-piperazine-pyrimidine triad warrants further evaluation for kinase (e.g., CDK2) or neurotransmitter receptor activity, building on methodologies from and 3 .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide , with CAS number 1396815-40-9 , is a synthetic derivative combining indole and pyrimidine moieties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 273.35 g/mol . The structure features an indole ring fused with a pyrimidine system, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of indole and piperazine can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising inhibitory effects.

- Cytotoxicity : Assessments on human cell lines indicate a favorable safety profile with low cytotoxicity.

Antitumor Activity

Recent investigations have focused on the antitumor properties of similar compounds. For instance, compounds derived from the indole-pyrimidine framework have demonstrated significant activity against several cancer types, including breast and lung cancers.

Case Study: Indole Derivatives

In a study published by Xia et al., several indole derivatives were synthesized and tested, revealing IC50 values ranging from 0.39 µM to 49.85 µM against various cancer cell lines, indicating potent anticancer properties . This suggests that modifications to the indole structure can enhance biological activity.

Antimicrobial Activity

The potential of this compound as an anti-tubercular agent was highlighted in studies where similar compounds exhibited IC50 values between 1.35 and 2.18 µM against Mycobacterium tuberculosis H37Ra . This suggests that the combination of the indole and piperazine moieties may enhance the antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on HEK-293 cells demonstrated that many derivatives of this compound are non-toxic at therapeutic concentrations, making them suitable candidates for further development .

The mechanisms underlying the biological activities of this compound are still under investigation. However, docking studies have suggested that it may interact with specific cellular targets involved in tumor progression and microbial resistance, enhancing its therapeutic potential.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.